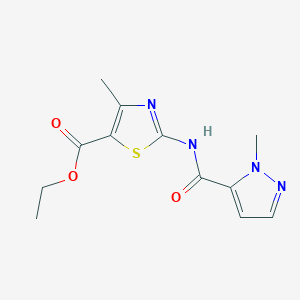
ethyl 4-methyl-2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-methyl-2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C12H14N4O3S and its molecular weight is 294.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.07866149 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-methyl-2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrazole moiety, and various functional groups, contributing to its diverse biological activity. The presence of the pyrazole group is particularly notable for its interactions with biological targets, which can include enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N4O2S |
| Molecular Weight | 252.31 g/mol |
| CAS Number | 105486-72-4 |
Mechanisms of Biological Activity
The biological mechanisms of this compound are likely linked to its ability to interact with specific enzymes or receptors. Research suggests that compounds with similar structures often exhibit activities such as:
- Antimicrobial Activity : Compounds containing thiazole and pyrazole rings have shown potential as antimicrobial agents due to their ability to disrupt microbial cell functions.
- Anticancer Properties : Thiazole derivatives have been investigated for their anticancer effects, particularly in inhibiting cancer cell proliferation and inducing apoptosis.
Antimicrobial Studies
In a study examining the antimicrobial properties of thiazole derivatives, it was found that compounds similar to this compound demonstrated significant inhibitory effects against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Anticancer Activity
Research published in the Journal of Medicinal Chemistry highlighted the anticancer potential of thiazole derivatives. The study reported that certain modifications in the thiazole structure led to enhanced potency against cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression was noted as a key mechanism of action.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole or thiazole rings can significantly affect its pharmacological properties. For example:
| Modification | Effect on Activity |
|---|---|
| Methyl group on pyrazole | Increases lipophilicity and cellular uptake |
| Substitution at position 5 on thiazole | Enhances enzyme inhibition |
Comparative Analysis with Similar Compounds
The following table compares this compound with other structurally related compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| Ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate | Trifluoromethyl group | Enhanced antimicrobial activity |
| Ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-triazole) | Triazole instead of pyrazole | Potentially distinct anticancer effects |
Properties
IUPAC Name |
ethyl 4-methyl-2-[(2-methylpyrazole-3-carbonyl)amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-4-19-11(18)9-7(2)14-12(20-9)15-10(17)8-5-6-13-16(8)3/h5-6H,4H2,1-3H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKZZLMVEAXPKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=NN2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














